In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heteroaromatics serve as foundational pillars for rationally designed therapeutics. As of 2026, 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (CAS: 501902-81-4) has emerged as a highly privileged building block, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of targeted kinase inhibitors.
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural causality, and synthetic methodologies associated with this compound. Designed for application scientists and drug development professionals, this guide bridges the gap between theoretical molecular modeling and bench-level execution, ensuring that every protocol is grounded in self-validating logic.
Chemical Identity & Physicochemical Properties
To leverage 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine effectively in a synthetic pipeline, one must first understand its quantitative parameters. The table below summarizes its core metrics, derived from verified chemical databases , and explains the causality behind why these properties make it an ideal pharmacophore.
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C9H7F2N3 | Optimal low molecular weight for fragment-based drug discovery (FBDD). |
| Molecular Weight | 195.17 g/mol | High ligand efficiency; leaves ample molecular weight "budget" for further derivatization. |
| Monoisotopic Mass | 195.0608 Da | Crucial for exact mass identification via HRMS during in-process synthetic controls. |
| CAS Registry Number | 501902-81-4 | Unique identifier for sourcing, compliance, and regulatory documentation. |
| XlogP (Predicted) | ~1.7 | Ideal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| H-Bond Donors | 2 | Enables critical bidentate interactions with kinase hinge region backbones. |
| H-Bond Acceptors | 3 | Facilitates secondary electrostatic interactions within the ATP-binding pocket. |
Structural Analysis & Causality in Drug Design
The utility of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is not accidental; it is a product of precise stereoelectronic engineering.
The Stereoelectronic Role of the 2,5-Difluorophenyl Ring
Fluorine is highly electronegative yet sterically compact (van der Waals radius 1.47 Å). The substitution pattern on the phenyl ring drives two critical phenomena:
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Conformational Twisting: The ortho-fluorine (2-position) creates a deliberate steric and electrostatic clash with the C4-H of the pyrazole ring. This forces the phenyl ring to adopt a non-coplanar, twisted dihedral angle relative to the pyrazole. Because kinase ATP-binding pockets are three-dimensional and often require ligands to navigate narrow selectivity pockets, this pre-organized twist drastically reduces the entropic penalty of binding.
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Metabolic Shielding: The 5-fluoro substitution blocks primary sites of oxidative metabolism (typically mediated by hepatic CYP450 enzymes), thereby increasing the biological half-life of the downstream drug candidate. Furthermore, the electron-withdrawing nature of the fluorines lowers the pKa of the pyrazole NH, making it a stronger, more effective hydrogen bond donor.
The 3-Amino-1H-Pyrazole Motif
The 3-amino-1H-pyrazole core is a classic "hinge-binding" motif. In the active site of kinases (such as Aurora kinases or JAK), the pyrazole NH and the adjacent amino group form a robust bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region .
Synthetic Methodology & Self-Validating Protocols
The synthesis of 3-amino-5-arylpyrazoles typically proceeds via a Knorr-type cyclocondensation of an aroylacetonitrile with hydrazine.
Logical Workflow of Synthesis
Synthetic workflow for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine via aroylacetonitrile.
Step-by-Step Experimental Protocol
Step 1: Preparation of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
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Procedure: Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C to activate the carboxylic acid. Stir for 2 hours. In a separate flask, cool a solution of acetonitrile (1.5 eq) in THF to -78 °C and treat with n-Butyllithium (1.5 eq) to form the lithiated acetonitrile species. Slowly transfer the activated acyl imidazole solution into the lithiated acetonitrile at -78 °C. Allow to warm to room temperature over 4 hours.
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Causality: CDI is chosen over thionyl chloride to prevent the formation of highly reactive, volatile acid chlorides that can lead to over-addition. The low temperature (-78 °C) is critical to stabilize the acetonitrile anion and prevent self-condensation.
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Self-Validating Check: Monitor via LC-MS. The assay is only valid to proceed when the starting material mass (m/z 157 [M-H]-) disappears and the intermediate mass (m/z 180 [M-H]-) exceeds 95% relative abundance. If unreacted acid remains, quench a small aliquot with methanol to confirm the presence of the methyl ester, indicating incomplete anion attack.
Step 2: Cyclocondensation to the Pyrazole
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Procedure: Dissolve the crude 3-(2,5-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture at 80 °C for 6 hours.
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Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, making it more electrophilic for the initial nucleophilic attack by hydrazine. Refluxing drives the subsequent dehydration step to close the aromatic pyrazole ring.
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Self-Validating Check: The cyclocondensation relies on complete dehydration. Analyze the reaction mixture via LC-MS. If a mass of m/z 213 (M+H2O) persists, it indicates the presence of the uncyclized hydrazone intermediate. The protocol dictates extending the reflux time and adding an additional 0.05 eq of acetic acid to drive the equilibrium toward the final aromatic product (m/z 196 [M+H]+).
Pharmacological Logic & Kinase Inhibition
When integrated into larger molecular scaffolds, 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine acts as the primary anchor within the kinase active site.
Logical relationship of pyrazole-3-amine pharmacophore in kinase inhibition.
In Vitro Kinase Assay Protocol (Validation)
To validate the biological utility of derivatives synthesized from this building block, a standard FRET-based kinase assay is employed.
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Procedure: Incubate the purified recombinant kinase (e.g., Aurora A) with the synthesized pyrazole derivative in a buffer containing ATP (at the enzyme's specific Km value) and a fluorescently labeled peptide substrate. Read the fluorescence emission ratio (e.g., 520 nm / 495 nm) after 60 minutes.
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Self-Validating Check: Every assay plate must include Staurosporine as a positive control. The assay is mathematically invalidated if the Staurosporine IC50 deviates from its historical baseline (typically 1-10 nM). This ensures that the ATP concentration, enzyme viability, and buffer pH are perfectly calibrated, guaranteeing that the IC50 generated for the pyrazole derivative is absolute and trustworthy.
